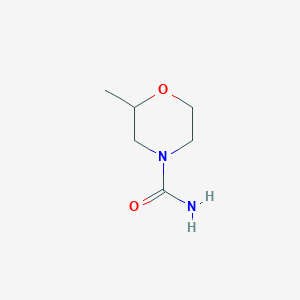
2-Methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylmorpholine-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
2.1 CNS Drug Development
The morpholine scaffold, including MMCA, is extensively utilized in the design of CNS-active drugs. Research indicates that compounds containing the morpholine moiety can effectively interact with various receptors involved in neurological conditions. For instance, MMCA derivatives have shown potential as modulators of sigma receptors, which are implicated in pain modulation and neuroprotection .
2.2 Anticancer Research
MMCA has been investigated for its potential in anticancer therapies. The compound's structure allows for the inhibition of protein-protein interactions (PPIs), which are often considered challenging targets in cancer treatment. A study highlighted the synthesis of macrocyclic peptides incorporating morpholine derivatives that effectively inhibited the MDM2:p53 interaction, a critical pathway in tumor suppression .
Case Studies and Research Findings
3.1 Synthesis and Screening of Macrocycles
A combinatorial approach was employed to generate a library of macrocycles using MMCA as a scaffold. This method allowed for high-throughput screening against various targets, including thrombin and MDM2, leading to the identification of nanomolar inhibitors . The study demonstrated that MMCA-based compounds could serve as effective leads in developing new therapeutics targeting difficult-to-drug proteins.
3.2 Antimalarial Activity
Research has also explored the antimalarial properties of MMCA derivatives through structural modifications that enhance their efficacy against Plasmodium falciparum. A quinoline-4-carboxamide derivative with similar structural features showed promising results in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites . This highlights the potential for MMCA-related compounds in combating malaria.
Comparative Data Table
The following table summarizes key findings related to the applications of 2-Methylmorpholine-4-carboxamide:
Propiedades
Número CAS |
139994-84-6 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |
Clave InChI |
PSBKPDBAKUAHJD-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C(=O)N |
SMILES canónico |
CC1CN(CCO1)C(=O)N |
Sinónimos |
4-Morpholinecarboxamide,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















